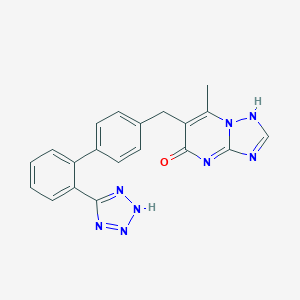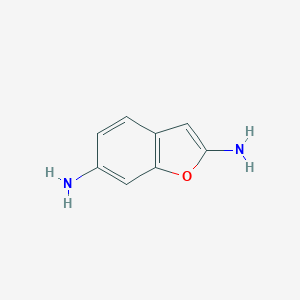
5-(Aminomethyl)picolinonitrile
概要
説明
Synthesis Analysis Synthesis methods for compounds related to 5-(Aminomethyl)picolinonitrile involve various approaches including the reactions of picolines or their derivatives with different reagents. A notable synthesis involves the reaction of picolines or their N-oxides with amyl nitrite, leading to aldoximes and acid amides in good yields, highlighting the reactivity of the methyl group in the pyridine ring (Kato & Goto, 1963).
Molecular Structure Analysis Structural elucidation of compounds similar to 5-(Aminomethyl)picolinonitrile, such as 2-amino-5-methylpyridinium picolinate, reveals hydrogen bonding, N—H⋯O, N—H⋯N, and O—H⋯O interactions forming a chain along the b axis, demonstrating the importance of intermolecular interactions in crystal formation (Hemamalini & Fun, 2010).
Chemical Reactions and Properties Chemical reactions involving 5-(Aminomethyl)picolinonitrile analogues include the formation of coordination complexes with metals, demonstrating their potential as ligands in metal complexes. For example, vanadium and zinc complexes with 5-cyanopicolinate exhibit structural diversity and have been studied for their in vitro insulino-mimetic activity (Koleša-Dobravc et al., 2017).
Physical Properties Analysis The physical properties of compounds related to 5-(Aminomethyl)picolinonitrile, such as solubility and luminescence, are influenced by their structural features. For instance, luminescent Al(III) complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines show high quantum yields, indicating potential applications in OLED devices (Mishra, Nayak, & Periasamy, 2004).
科学的研究の応用
DNA Phosphoramidate Ligation : A study by Cape et al. (2012) discussed the use of N-methyl picolinium carbamate as a protecting group in a phototriggered nonenzymatic DNA phosphoramidate ligation reaction. This method could be significant for the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Magnetism in Copper 15-Metallacrown-5 Lanthanide Complexes : Stemmler et al. (1999) investigated the preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes, indicating their potential in magnetic applications and MRI contrast enhancement (Stemmler et al., 1999).
Anticancer Complexes : Liu et al. (2011) explored the potential of organometallic half-sandwich iridium complexes in anticancer therapy. These complexes showed promising cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).
Anticancer Agents Synthesis : Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as potential anti-cancer agents, demonstrating significant growth inhibitory activities in vitro (Yan et al., 2013).
Chromium Treatment and 5-HT2A Receptors : A study by Attenburrow et al. (2002) examined the effects of chromium treatment on brain serotonin function, indicating an alteration in the sensitivity of central 5-HT2A receptors (Attenburrow et al., 2002).
Synthesis and Characterization of Metalloquinolates : Li and Xu (2008) synthesized 5-substituted 8-hydroxyquinoline derivatives conjugated with bioactive molecules, exploring their potential applications in various fields (Li & Xu, 2008).
Synthesis of a Tetrachlorocobaltate(II) Salt : Tahenti et al. (2020) synthesized and characterized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), with potential applications in material science (Tahenti et al., 2020).
Safety And Hazards
The safety and hazards associated with 5-(Aminomethyl)picolinonitrile are not well-documented in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures2.
将来の方向性
The future directions for the study and application of 5-(Aminomethyl)picolinonitrile are promising. The compound has potential applications in various fields, and further research could lead to new discoveries and advancements3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
特性
IUPAC Name |
5-(aminomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSWCUCJMIKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463283 | |
| Record name | 5-(Aminomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)picolinonitrile | |
CAS RN |
181130-14-3 | |
| Record name | 5-(Aminomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
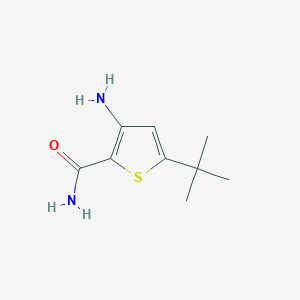
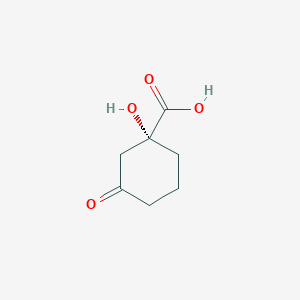
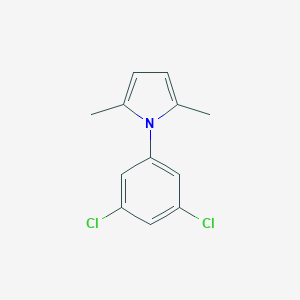
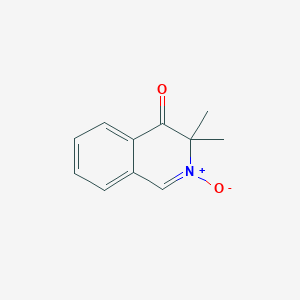
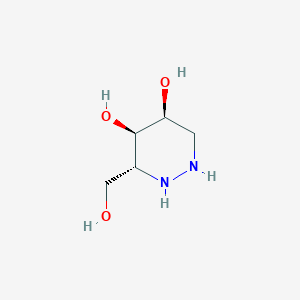
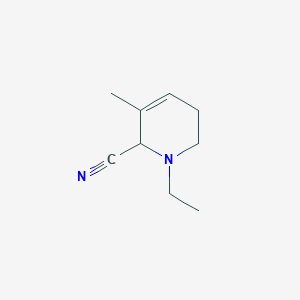
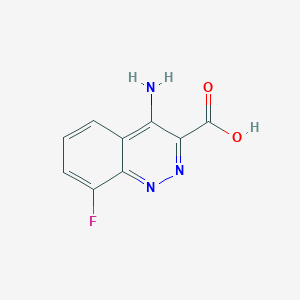
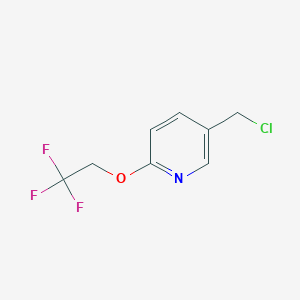
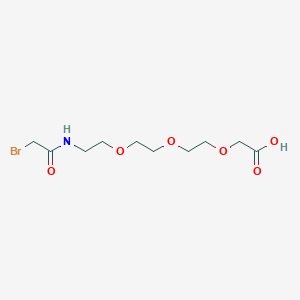

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
